molecular formula C14H17FN2O2 B2790436 N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide CAS No. 1355929-22-4

N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide

Cat. No.: B2790436
CAS No.: 1355929-22-4
M. Wt: 264.3
InChI Key: CSUZEFZODFOJHK-UHFFFAOYSA-N
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Description

N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide: is a chemical compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide typically involves multiple steps, starting with the preparation of the fluorophenyl derivative and the subsequent introduction of the cyano and propanamide groups. Common synthetic routes may include:

  • Nucleophilic substitution reactions: to introduce the cyano group.

  • Esterification reactions: to form the propanamide moiety.

  • Fluorination reactions: to incorporate the fluorophenyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of the cyano group to a carboxylic acid derivative.

  • Reduction: Reduction of the cyano group to an amine.

  • Substitution: Replacement of the fluorophenyl group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acid derivatives.

  • Reduction: Production of amine derivatives.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide may serve as a probe in biological studies to understand the interaction of fluorophenyl derivatives with biological targets.

Industry: In industry, this compound can be utilized in the production of advanced materials, coatings, and other chemical products.

Mechanism of Action

The mechanism by which N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and fluorophenyl moiety may play crucial roles in binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • N-[cyano(3-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide

  • N-[cyano(4-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide

  • N-[cyano(2-chlorophenyl)methyl]-3-(propan-2-yloxy)propanamide

Uniqueness: N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide stands out due to its specific fluorophenyl position, which can influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-3-propan-2-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-10(2)19-8-7-14(18)17-13(9-16)11-5-3-4-6-12(11)15/h3-6,10,13H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUZEFZODFOJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(=O)NC(C#N)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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